An In-depth Technical Guide to 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential biological activities of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol. This molecule incorporates a trifluoromethyl group, known to enhance metabolic stability and binding affinity, and a phenethylamine scaffold, a common feature in neurologically active compounds. This guide details a proposed synthetic route via epoxide ring-opening, methods for structural elucidation, and protocols for evaluating its potential as an antimicrobial agent and an adrenergic receptor ligand. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (-CF₃), in particular, is prized for its ability to modulate a compound's physicochemical and biological properties, often leading to increased metabolic stability, enhanced membrane permeability, and improved binding affinity to biological targets.[1] Concurrently, the phenethylamine backbone is a well-established pharmacophore present in a vast array of neurotransmitters, hormones, and synthetic drugs, particularly those targeting the central nervous system and adrenergic receptors.
1,1,1-Trifluoro-3-(phenethylamino)-2-propanol represents a logical convergence of these two privileged structural motifs. The presence of the trifluoromethyl group adjacent to a hydroxyl and an amino group is anticipated to significantly influence the molecule's electronic properties and conformational preferences. This guide aims to provide a detailed technical framework for the synthesis, purification, and characterization of this compound, as well as to propose avenues for the investigation of its biological potential.
Physicochemical Properties
The fundamental physicochemical properties of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol are summarized in the table below. The experimental data is limited, and thus, some values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄F₃NO | N/A |
| Molecular Weight | 233.23 g/mol | N/A |
| Melting Point | 63-65 °C | Chemical Supplier Data |
| Boiling Point (Predicted) | 329.6 ± 42.0 °C | Chemical Supplier Data |
| Density (Predicted) | 1.196 ± 0.06 g/cm³ | Chemical Supplier Data |
| pKa (Predicted) | 12.07 ± 0.20 | Chemical Supplier Data |
Synthesis and Purification
A robust and straightforward method for the synthesis of β-amino alcohols such as 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol is the nucleophilic ring-opening of a suitable epoxide with an amine.[2] This approach is often characterized by high yields and good regioselectivity.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 2-(trifluoromethyl)oxirane with phenethylamine.
Caption: Proposed synthesis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of phenethylamine (1.0 eq) in a suitable solvent such as methanol or isopropanol (10 mL/mmol of amine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(trifluoromethyl)oxirane (1.1 eq).
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Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours or heated to reflux (50-70 °C) to expedite the reaction, with progress monitored by Thin Layer Chromatography (TLC). The use of a protic solvent can facilitate the ring-opening of the epoxide.[3]
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol.
Structural Elucidation and Characterization
The identity and purity of the synthesized 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenethyl group (typically in the range of 7.2-7.4 ppm), the methylene protons of the ethyl chain, and the methine and methylene protons of the propanol backbone. The protons adjacent to the fluorine-bearing carbon may exhibit coupling to the fluorine atoms.
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¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, the aliphatic carbons of the phenethyl and propanol moieties. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR: A singlet is expected for the -CF₃ group, with its chemical shift providing information about the electronic environment.[1]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).
Potential Applications and Biological Activity
The structural features of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol suggest potential biological activities in two primary areas: antimicrobial effects and interaction with adrenergic receptors.
Antimicrobial Activity
Derivatives of aminopropanol have been reported to exhibit antibacterial and antifungal properties.[4] The presence of the trifluoromethyl group may enhance this activity.
Adrenergic Receptor Interaction
The phenethylamine core is a well-known scaffold for ligands of adrenergic receptors.[5] The substitution pattern of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol bears resemblance to known β-adrenergic receptor blockers.
Experimental Protocols for Biological Evaluation
To investigate the potential biological activities of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol, the following experimental protocols are proposed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the broth microdilution method to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[6][7][8]
Caption: Workflow for MIC determination.
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Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
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Preparation of Bacterial Inoculum: Culture the test bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Protocol 2: Adrenergic Receptor Binding Assay
This protocol describes a radioligand competition binding assay to determine the affinity of the test compound for a specific adrenergic receptor subtype (e.g., β₂-adrenergic receptor).[4][9]
Caption: Workflow for adrenergic receptor binding assay.
-
Membrane Preparation: Utilize cell membranes prepared from a cell line overexpressing the human adrenergic receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specified temperature for a set period to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
1,1,1-Trifluoro-3-(phenethylamino)-2-propanol is a molecule of significant interest due to its unique combination of a trifluoromethyl group and a phenethylamine scaffold. While experimental data on this specific compound is scarce, this guide provides a robust framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established chemical principles, and the outlined analytical and biological protocols offer a clear path for future research. Investigations into the antimicrobial and adrenergic receptor binding activities of this compound could reveal novel therapeutic potential, making it a valuable subject for further study in medicinal chemistry and drug discovery.
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